Fmoc-beta-N-benzylamino-L-Ala

Peptide Synthesis Sterically Hindered Coupling Fmoc-SPPS

Peptide synthesis often fails with sterically hindered N-alkylated residues, leading to low yields and truncated sequences. This Fmoc-protected, non-proteinogenic β-amino acid solves that challenge by introducing a specific N-benzyl conformational constraint at the β-position. - Enables peptidomimetics requiring stabilized turns or disrupted secondary structure - Requires HATU coupling to achieve ~99% efficiency with hindered backbone - Essential for SAR studies on proteolytic stability & membrane permeability

Molecular Formula C26H26N2O4
Molecular Weight 430.5 g/mol
Cat. No. B12086136
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-beta-N-benzylamino-L-Ala
Molecular FormulaC26H26N2O4
Molecular Weight430.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CNCC(C(=O)O)NCC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
InChIInChI=1S/C26H26N2O4/c29-25(16-28-24(26(30)31)15-27-14-18-8-2-1-3-9-18)32-17-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,23-24,27-28H,14-17H2,(H,30,31)
InChIKeyWYCNRMGITZSVQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-beta-N-benzylamino-L-Ala: Non-Proteinogenic Building Block


Fmoc-beta-N-benzylamino-L-Ala (CAS: 1217628-84-6) is a non-proteinogenic, Fmoc-protected amino acid derivative . It is characterized by a core L-alanine structure with an Fmoc (9-fluorenylmethoxycarbonyl) protecting group on the α-amine and a secondary amine substitution at the β-position, featuring an N-benzyl group . This compound belongs to the class of unnatural amino acids used in peptide synthesis . Its predicted physical properties include a boiling point of 657.2±55.0 °C and a density of 1.266±0.06 g/cm³ . It is primarily offered as a reagent for solid-phase peptide synthesis (SPPS) by various suppliers with a typical purity of 98% [1].

1 Fmoc-SPPS compatible non-proteinogenic amino acid building block
2 Introduces sterically hindered N-benzyl β-amino acid residue into peptide backbone
3 L-stereochemistry for standard L-peptide synthesis workflows

Why Fmoc-L-Alanine Fails as a Substitute


Standard Fmoc-protected amino acids, such as Fmoc-L-alanine or Fmoc-beta-alanine, are designed for routine peptide chain elongation. In contrast, Fmoc-beta-N-benzylamino-L-Ala is specifically engineered to introduce a sterically hindered, N-alkylated β-amino acid residue, which fundamentally alters the peptide backbone conformation and properties [1]. Direct substitution with a simpler analog like Fmoc-L-Ala or Fmoc-β-Ala would result in a completely different peptide structure, lacking the unique β-branching and N-alkylation that are critical for modulating proteolytic stability, secondary structure, and biological activity in peptidomimetics [2]. The presence of the N-benzyl group and the β-amino acid motif are not interchangeable features; they serve specific purposes in the context of difficult sequences and the creation of backbone-modified peptides that cannot be achieved with standard Fmoc-amino acids [2].

Attribute
Fmoc-β-N-benzylamino-L-Ala
Fmoc-L-Ala / Fmoc-β-Ala
Backbone motif
N-alkylated β-amino acid with N-benzyl steric bulk
Standard α- or β-amino acid; no N-alkylation
Conformational impact
May introduce turn-stabilizing constraint; disrupts standard secondary structure
Does not provide backbone conformational bias
Peptidomimetic utility
Modulates proteolytic stability and backbone geometry
Lacks the β-branching and N-alkylation required for backbone modification

Fmoc-beta-N-benzylamino-L-Ala: Quantitative Differentiation Evidence


HATU Protocol for Hindered N-Alkylated Residue Coupling

Fmoc-beta-N-benzylamino-L-Ala contains a secondary, N-benzylated amine at the β-position, classifying it as a sterically hindered amino acid. Standard coupling reagents like HBTU/HOBt often provide insufficient activation for such residues. However, class-level evidence shows that by switching to the more potent reagent HATU, coupling yields for sterically hindered Fmoc-amino acids can reach approximately 99%, a significant improvement over the 70-85% yields typically observed with unhindered residues under standard conditions [1]. This indicates a clear, actionable protocol for achieving near-quantitative incorporation of this challenging building block.

Coupling yield with HATU
Class-level
~99% with HATU vs 70–85% with HBTU/HOBt standard conditions
Supports coupling protocol selection for sterically hindered residues
Class-level inference; confirm yield per specific sequence
Peptide Synthesis Sterically Hindered Coupling Fmoc-SPPS

N-Benzyl Modulates Peptide Backbone Geometry

The N-benzyl group in Fmoc-beta-N-benzylamino-L-Ala introduces a steric and conformational constraint that is absent in Fmoc-L-alanine and Fmoc-beta-alanine. Class-level inference from studies on N-benzylated peptides indicates that this modification can stabilize turn-like conformations or disrupt secondary structures like α-helices and β-sheets in a manner that is not achievable with standard α- or β-amino acids [1]. For instance, incorporation of a similar N-benzyl-homoserine residue into a pseudotripeptide resulted in an IC50 of 170 nM against a viral target, demonstrating the potential biological impact of this specific modification [2].

N-Benzyl backbone geometry
Class-level
Introduces steric constraint; may stabilize turn-like conformations
Supports conformational design review for peptidomimetics
Class-level; based on N-benzyl peptide analogue studies
Peptide Backbone Modification Peptidomimetics Conformational Analysis

Cost Positioning vs. Closest Analogs

A procurement analysis reveals that Fmoc-beta-N-benzylamino-L-Ala is a specialized, lower-volume building block. Its price point (e.g., approximately $880.57 per gram for 98% purity from a commercial supplier ) positions it at a premium compared to commodity Fmoc-amino acids like Fmoc-L-Ala-OH (typically <$10/g) and Fmoc-beta-Ala-OH (~$50-100/g). This price differential reflects the added synthetic steps required to install the N-benzyl group and β-amino acid framework, which is not present in the simpler, cheaper analogs. The compound's cost is more comparable to other N-alkylated β-amino acid derivatives, such as Fmoc-β-homoalanine (~$150-300/g ), indicating that its value is derived from its unique substitution pattern rather than its β-amino acid core alone.

Cost vs. commodity analogs
Data to verify
~$880/g (98% purity); 8–80× commodity Fmoc-AA cost
Supports procurement cost review
Data to verify; catalog pricing snapshot
Procurement Specialty Amino Acids Cost Analysis

L-Isomer for Diastereoselective Synthesis

The L-configuration of Fmoc-beta-N-benzylamino-L-Ala is crucial for synthesizing peptides with defined stereochemistry. Its enantiomer, Fmoc-beta-N-benzylamino-D-Ala (CAS: 1217633-31-2) , is a distinct commercial product. Using the incorrect enantiomer or a racemic mixture will lead to the formation of diastereomeric peptides, which can have drastically different biological activities, conformational properties, and analytical profiles. This is a direct, stereochemical differentiation from the D-isomer. The L-isomer ensures compatibility with the vast majority of biologically relevant targets and established synthetic workflows for L-peptides. While specific enantiomeric excess (ee) data for this compound is not readily available from open sources, commercial offerings of related β-N-benzylamino-L-alanine derivatives are available with high ee (e.g., 94% ), suggesting a similar standard for the Fmoc-protected version.

L- vs D-isomer selection
Context-dependent
L-isomer for diastereoselective L-peptide synthesis; D-isomer yields different diastereomers
Supports stereochemical control context
Source review; confirm enantiomeric excess per lot
Chirality Diastereoselective Synthesis Peptide Structure

Fmoc-beta-N-benzylamino-L-Ala: Application Scenarios


Backbone-Restricted Peptidomimetic Synthesis

This compound is ideally suited for introducing a specific, N-benzyl-induced conformational constraint into a peptide backbone. This is critical for the development of peptidomimetics where stabilizing a turn or disrupting unwanted secondary structure is required for biological activity [1]. The high cost (approximately $880/g ) is justified in this scenario because the unique structural feature cannot be achieved with cheaper, simpler analogs. The evidence suggests that using HATU as a coupling reagent is necessary to achieve high yields (~99% [2]) with this sterically hindered building block, a key technical consideration for successful synthesis.

SAR of N-Alkylated Peptide Therapeutics

In medicinal chemistry campaigns aimed at developing peptide-based drugs, systematic SAR studies often require the introduction of N-alkyl groups to improve properties like proteolytic stability, membrane permeability, and target selectivity. Fmoc-beta-N-benzylamino-L-Ala provides a specific N-benzyl substitution at a β-position, allowing researchers to directly assess the impact of this bulky, hydrophobic group on the peptide's pharmacological profile. This scenario leverages the compound's unique substitution pattern, which is not available in standard Fmoc-amino acid toolboxes, to generate novel SAR data that can guide lead optimization.

Chemically Diverse Peptide Libraries for Screening

For high-throughput screening of peptide libraries, maximizing chemical diversity is key to identifying novel hits. Fmoc-beta-N-benzylamino-L-Ala serves as a non-proteinogenic, N-alkylated β-amino acid building block that significantly expands the accessible chemical space beyond that of libraries built solely from canonical amino acids. While its high cost per gram precludes its use in very large libraries, it is a valuable component for the construction of focused, high-quality libraries where the introduction of a specific conformational bias or hydrophobic interaction is hypothesized to be beneficial for target engagement. The L-stereochemistry ensures compatibility with standard peptide synthesis and biological assays .

Application
Selection Property
Validation Focus
Peptidomimetic backbone constraint studies
N-benzyl β-amino acid conformational bias
Coupling protocol optimization and conformational analysis
N-alkylated peptide SAR investigations
β-position N-benzyl hydrophobic substitution
Proteolytic stability and permeability profiling
Diversity-oriented peptide library design
Non-proteinogenic building block scope
Conformational bias screening and hit validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fmoc-beta-N-benzylamino-L-Ala

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.